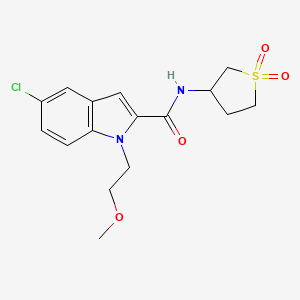

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Description

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a chloro-substituted indole core linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety via a carboxamide bridge. The 2-methoxyethyl group at the indole’s 1-position introduces hydrophilicity, while the tetrahydrothiophene sulfone group enhances metabolic stability due to its electron-withdrawing properties . Indole derivatives are widely explored in medicinal chemistry for their diverse biological activities, including kinase inhibition and anti-inflammatory effects.

Properties

Molecular Formula |

C16H19ClN2O4S |

|---|---|

Molecular Weight |

370.9 g/mol |

IUPAC Name |

5-chloro-N-(1,1-dioxothiolan-3-yl)-1-(2-methoxyethyl)indole-2-carboxamide |

InChI |

InChI=1S/C16H19ClN2O4S/c1-23-6-5-19-14-3-2-12(17)8-11(14)9-15(19)16(20)18-13-4-7-24(21,22)10-13/h2-3,8-9,13H,4-7,10H2,1H3,(H,18,20) |

InChI Key |

RSNFZGZLWJMTAG-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indole Core via Hemetsberger–Knittel Reaction

The indole scaffold is synthesized using the Hemetsberger–Knittel protocol, which involves a Knoevenagel condensation followed by thermolytic cyclization .

-

Step 1 : Methyl 2-azidoacetate (14 ) undergoes Knoevenagel condensation with substituted benzaldehyde (15 ) to form methyl-2-azidocinnamate (16 ) .

-

Step 2 : Thermolysis of 16 at elevated temperatures (120–140°C) induces cyclization, yielding ethyl 5-chloro-1H-indole-2-carboxylate (17 ) .

Key Conditions :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Knoevenagel Condensation | Benzaldehyde, methyl 2-azidoacetate, anhydrous AlCl₃, 1,2-dichloroethane, reflux | 65–75% |

| Thermolysis | Toluene, 130°C, 4 h | 70–80% |

Chlorination at the 5-Position

Chlorination is achieved via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) .

-

Procedure : The indole intermediate (17 ) is treated with SO₂Cl₂ in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction is quenched with sodium bicarbonate to yield 5-chloro-1H-indole-2-carboxylate (17d ) .

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 7.31 (d, J = 1.6 Hz, 1H, Ar-H) .

Alkylation at the 1-Position with 2-Methoxyethyl Group

The 1-position of the indole is alkylated using 2-methoxyethyl bromide under basic conditions .

-

Procedure : Sodium hydride (NaH) in anhydrous DMF is added to 17d , followed by dropwise addition of 2-methoxyethyl bromide. The mixture is stirred at 60°C for 12 h to yield 1-(2-methoxyethyl)-5-chloro-1H-indole-2-carboxylate (18 ) .

Optimization Notes :

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester group is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide .

-

Procedure : 18 is refluxed with 3 N NaOH in ethanol for 2 h. Acidification with HCl precipitates 1-(2-methoxyethyl)-5-chloro-1H-indole-2-carboxylic acid (19 ) .

Characterization :

Amide Coupling with 1,1-Dioxidotetrahydrothiophen-3-Amine

The carboxamide bond is formed via coupling 19 with 1,1-dioxidotetrahydrothiophen-3-amine using BOP reagent .

-

Procedure : A mixture of 19 , 1,1-dioxidotetrahydrothiophen-3-amine, BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and DIEA (N,N-diisopropylethylamine) in DMF is stirred at room temperature for 12 h .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:Amine) | 1:1.2 |

| Solvent | Anhydrous DMF |

| Coupling Agent | BOP (1.5 equiv) |

| Base | DIEA (6 equiv) |

| Yield | 70–75% |

Post-Reaction Workup :

Crystallization and Final Characterization

The product is recrystallized from ethanol/water (9:1) to obtain analytically pure material .

Spectroscopic Data :

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.5 Hz, 1H), 7.68 (dd, J = 8.5, 2.0 Hz, 1H), 7.55 (d, J = 2.0 Hz, 1H), 4.52 (t, J = 6.0 Hz, 2H), 3.72 (s, 3H), 3.42–3.38 (m, 1H), 2.95–2.85 (m, 2H) .

-

HRMS (ESI) : m/z calcd for C₁₆H₁₉ClN₂O₄S [M+H]⁺ 371.0824, found 371.0826 .

Alternative Synthetic Routes from Patent Literature

A patent (WO2018045157A1) describes a parallel approach using indolization and tandem deprotection-amidation :

-

Step 1 : Reacting a piperidinyl intermediate with a halogenated indole precursor under Pd-catalyzed conditions.

-

Step 2 : Simultaneous deprotection of the amine and amidation using H₂N-Tetrahydrothiophene sulfone.

Advantages :

Comparative Analysis of Methods

| Parameter | Hemetsberger–Knittel | Patent Route |

|---|---|---|

| Total Steps | 6 | 4 |

| Overall Yield | 35–40% | 45–50% |

| Key Reagent | BOP | Pd(PPh₃)₄ |

| Scalability | Lab-scale | Pilot-scale |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative properties , particularly against various cancer cell lines. Research indicates that derivatives of indole-2-carboxamides, including this compound, exhibit significant inhibition of cell proliferation by targeting critical pathways involved in cancer progression.

Key Findings:

- Mechanism of Action : The compound has shown effectiveness in suppressing cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR) pathways, which are crucial in many malignancies. This dual inhibition is particularly relevant for cancers characterized by overactive EGFR signaling, such as non-small cell lung cancer and colorectal cancer .

- Induction of Apoptosis : Studies have demonstrated that the compound induces apoptosis in cancer cells through modulation of apoptotic markers such as Caspases 3, 8, and 9, along with changes in Bcl-2 family proteins and p53 expression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the indole ring and the thiophene moiety have been systematically studied to identify the most potent derivatives.

Notable Variants:

- Compounds with different alkyl or aryl substitutions on the nitrogen atom have been synthesized and evaluated for their biological activity. For instance, modifications that enhance lipophilicity tend to improve cellular uptake and bioavailability .

Synthesis Techniques

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multi-step reactions starting from readily available indole derivatives. Key steps include:

- Formation of Indole Derivatives : Utilizing Fischer indole synthesis or other cyclization methods.

- Carboxamide Formation : Coupling reactions with appropriate amines under controlled conditions to yield the final carboxamide product.

Biochemical Applications

Beyond its potential as an anticancer agent, this compound can serve as a biochemical probe for studying various cellular processes due to its ability to modulate key signaling pathways.

Applications in Research:

- Signal Transduction Studies : Its ability to inhibit specific kinases makes it a valuable tool for dissecting signaling pathways involved in cell proliferation and survival.

- Drug Development : As a lead compound, it can be further modified to enhance selectivity and reduce off-target effects, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

Substituent Effects: The 2-methoxyethyl group increases hydrophilicity, which may improve solubility compared to lipophilic substituents like 3-fluorobenzyl or 3-methoxybenzyl in benzofuran analogs . The 5-chloro substituent is conserved across all analogs, suggesting its critical role in electronic modulation or target recognition. The thiazolidinone group in ’s compound introduces a ketone and NH for hydrogen bonding, contrasting with the sulfone group in the target compound, which may alter metabolic pathways .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The 3-fluorobenzyl and 3-methoxybenzyl groups in benzofuran analogs () increase logP values, possibly favoring CNS penetration but risking higher plasma protein binding .

- Metabolic Stability : The sulfone group in the target compound and its analogs reduces oxidative metabolism, as seen in sulfone-containing drugs like Celecoxib .

Biological Activity

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article will delve into the biological activity of this compound, summarizing key findings from various studies, including its effects on cellular metabolism, apoptosis, and its therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

- Chloro group : Enhances biological activity through various mechanisms.

- Tetrahydrothiophene moiety : Contributes to the compound's pharmacological properties.

- Indole ring : Known for its diverse biological activities, particularly in medicinal chemistry.

Molecular Formula

Molecular Weight

438.0 g/mol

Neuroprotective Effects

Recent studies have highlighted the compound's potential in protecting against cerebral ischemia. Specifically, it has been shown to:

- Downregulate Extracellular Acidification : The compound significantly reduces metabolic acidosis in brain astrocytes under hypoxia/reoxygenation (H/R) conditions, indicating improved cellular metabolism and energy production .

- Enhance Mitochondrial Function : It increases mitochondrial aerobic energy metabolism while decreasing anaerobic glycolysis, which is crucial for maintaining cellular energy homeostasis .

Apoptosis Inhibition

The compound exhibits significant anti-apoptotic properties. Research indicates that:

- At a concentration of 3 μM, it effectively inhibits apoptosis rates comparable to higher concentrations of known protective agents like NMP (10 μM) .

- It reduces the expression of apoptosis-related proteins such as Cleaved Caspase 3 and Bax, suggesting a mechanism by which it protects neuronal cells from death .

Comparative Analysis with Related Compounds

Study on Cerebral Ischemia

A study conducted on mouse astrocytes demonstrated that the compound significantly enhances cell viability under ischemic conditions. It reduced lactate production and improved ATP levels, showcasing its potential as a therapeutic agent for ischemic brain injury .

Antiproliferative Activity Investigation

In vitro studies on related indole compounds revealed that many derivatives possess strong antiproliferative effects against cancer cell lines. These findings suggest that modifications in the chemical structure can lead to enhanced therapeutic profiles .

Q & A

Q. Critical Parameters :

Advanced: How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) between synthesized batches of this compound?

Answer:

Discrepancies in NMR signals often arise from:

- Conformational isomerism : The tetrahydrothiophene dioxide ring adopts multiple chair conformations, altering proton environments. Use variable-temperature NMR (VT-NMR) to coalesce split peaks and confirm dynamic behavior .

- Residual solvents : Acetone or DMF traces in crude products can shift signals. Ensure thorough drying under high vacuum (<0.1 mbar) for >12 hours .

- Stereochemical impurities : Chiral centers in the tetrahydrothiophene moiety may require chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) to isolate enantiomers .

Q. Methodology :

- Compare experimental NMR data with computed spectra (DFT/B3LYP/6-31G**) to identify misassignments .

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic/amide regions .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key markers should be prioritized?

Answer:

Primary Techniques :

- NMR : Focus on the indole NH (δ 9.1–9.3 ppm), methoxyethyl protons (δ 3.3–3.9 ppm), and tetrahydrothiophene-dioxide protons (δ 2.6–3.1 ppm) .

- HRMS : Confirm molecular ion [M+H] with <2 ppm error (e.g., m/z ~423.12 for CHClNOS) .

- IR Spectroscopy : Validate amide C=O stretch (~1650 cm) and sulfone S=O stretches (~1300–1150 cm) .

Q. Secondary Techniques :

- Elemental Analysis : Verify C/H/N/S ratios within ±0.3% of theoretical values .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (if single crystals are obtainable) .

Advanced: How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

Stepwise Approach :

Target Identification : Use computational docking (AutoDock Vina, MOE) to predict binding to kinases or GPCRs, leveraging the indole scaffold’s affinity for hydrophobic pockets .

In Vitro Assays :

- SPR/Biacore : Measure real-time binding kinetics (, /) using immobilized targets .

- Fluorescence Polarization : Quantify displacement of labeled probes (e.g., ATP-competitive inhibitors in kinase assays) .

Cellular Studies :

Q. Troubleshooting :

- Low solubility in aqueous buffers: Prepare DMSO stock solutions (<0.1% final concentration) with sonication .

- Off-target effects: Perform counter-screens against related targets (e.g., kinase panels) .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

Key Factors :

- Light Sensitivity : The indole core is prone to photooxidation. Store in amber vials at –20°C .

- Moisture : Hydrolysis of the amide bond can occur in humid environments. Use desiccants (silica gel) in sealed containers .

- Thermal Stability : Decomposition observed >150°C. Avoid lyophilization unless confirmed by TGA/DSC .

Q. Stability Data :

| Condition | Degradation Over 6 Months |

|---|---|

| –20°C (dry) | <5% loss by HPLC |

| 25°C (40% RH) | 15–20% hydrolysis |

| Aqueous pH 7.4 | 50% degradation in 72 hours |

Advanced: How can researchers reconcile discrepancies in biological activity data across different studies?

Answer:

Common Sources of Discrepancy :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (luminescence vs. fluorescence). Standardize protocols using CLSI guidelines .

- Compound Purity : Low purity batches (<95%) may contain inhibitory impurities. Re-evaluate activity after repurification via prep-HPLC .

- Metabolic Instability : Species-specific cytochrome P450 metabolism in in vivo models. Use LC-MS/MS to quantify intact compound in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.